Diisopropyl methylphosphonate

概要

説明

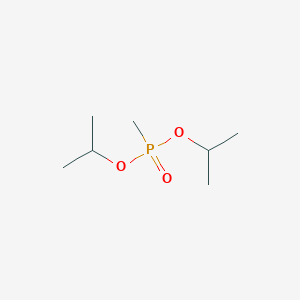

ジイソプロピルメチルホスホネートは、化学式C7H17O3Pを持つ化学化合物です。また、ジイソプロピルメタンホスホネートやホスホン酸、メチル-ビス-(1-メチルエチル)エステルとしても知られています。この化合物は、神経剤であるサリンガスの製造における副産物です。 ジイソプロピルメチルホスホネートは、無色の液体であり、動物の血液系に影響を与えることが示されています .

準備方法

化学反応の分析

Thermal Decomposition at High Temperatures

DIMP undergoes thermal decomposition under high-temperature conditions (762–1059 K) via a unimolecular reaction pathway. Shock tube experiments coupled with laser absorption spectroscopy revealed the primary decomposition mechanism:

Kinetic parameters (Arrhenius equation ):

Key observations :

-

Decomposition rates increase exponentially with temperature, with complete conversion observed above 1000 K.

-

Secondary reactions of propene contribute to CO and CO formation at higher temperatures .

Surface-Mediated Decomposition on γ-Alumina

DIMP adsorbs strongly on γ-AlO surfaces, decomposing via C–O bond cleavage. Ab initio molecular dynamics (AIMD) simulations identified the following pathway at 700–1000°C:

Mechanistic insights :

-

Electrostatic interactions between DIMP’s phosphoryl oxygen and surface Al atoms drive adsorption.

-

Free energy barriers for decomposition decrease from (200°C) to (1000°C), enabling rapid propene elimination .

Comparative reactivity with sarin :

-

DIMP and sarin exhibit similar decomposition pathways on pristine γ-AlO, validating DIMP as a simulant.

-

Sarin shows an additional P–F bond cleavage route on hydroxylated surfaces, absent in DIMP .

Hydrolysis and Environmental Degradation

DIMP hydrolyzes slowly in aqueous environments, forming isopropyl methylphosphonic acid (IMPA):

Environmental behavior :

-

Hydrolysis half-life exceeds 1 year in neutral water, but accelerates in alkaline conditions .

-

Plants uptake DIMP and metabolize it to IMPA, which accumulates in leaves but does not biomagnify in the food chain .

Oxidative Destruction by Atomic Oxygen

Exposure to O(P) atomic oxygen removes DIMP via oxidative cleavage:

Experimental findings :

Critical Analysis of Research Gaps

-

Low-temperature kinetics : Limited data exist for DIMP decomposition below 700 K.

-

Catalytic pathways : The role of metal oxides (e.g., TiO) in DIMP degradation remains underexplored .

This synthesis underscores DIMP’s utility in modeling sarin decomposition while highlighting the need for broader mechanistic studies under ambient conditions.

科学的研究の応用

Chemical Sensing

Overview : DIMP is widely studied as a simulant for nerve agents, particularly in the development of chemical sensors. Its structural similarities to more toxic organophosphorus compounds make it an ideal candidate for research into detection methods.

Case Study : A study utilized porphyrins and metalloporphyrins to develop a Chemically-Sensitive Field-Effect Transistor (CHEMFET) targeting DIMP. The research demonstrated that these compounds could effectively bind to DIMP, enabling sensitive detection through changes in absorption and fluorescence spectra . The binding mechanism involved coordination between the zinc metal center of the porphyrin and the phosphoryl oxygen of DIMP, highlighting a promising avenue for sensor technology.

Environmental Monitoring

Overview : DIMP's role as an environmental contaminant has garnered attention due to its potential toxicity and persistence in the environment. Understanding its behavior in various ecosystems is crucial for developing decontamination strategies.

Data Table: Toxicity Profiles of DIMP

Toxicological Research

Overview : The toxicological profile of DIMP has been extensively studied to understand its health effects and mechanisms of action. This knowledge is vital for both military and civilian safety protocols.

Case Study : Research has shown that exposure to DIMP can lead to acute toxicity in animal models. A study reported that high doses resulted in significant mortality among rats, with doses of 1,362 mg/kg leading to death within days . Such findings underscore the importance of protective measures against potential exposure.

Applications in Counter-Terrorism

Overview : DIMP has been identified as a component in the synthesis of chemical agents by terrorist organizations. Understanding its use provides insights into potential threats and countermeasures.

Case Study : The Aum Shinrikyo cult's use of DIMP as part of their chemical weapons program illustrates the compound's relevance in security contexts. Investigations revealed that they employed DIMP alongside other chemicals to develop harmful agents, prompting discussions on regulatory measures and public safety .

作用機序

ジイソプロピルメチルホスホネートがその効果を発揮するメカニズムには、特定の分子標的との相互作用が関係しています。 動物の血液系に影響を与えることが示されています . この化合物の分子標的と経路は完全に解明されていませんが、特定の細菌ではパラチオン加水分解酵素と相互作用することが知られています .

類似化合物との比較

ジイソプロピルメチルホスホネートは、以下のような他のホスホン酸エステルと類似しています。

- メチルホスホン酸ジイソプロピルエステル

- O,O-ジイソプロピルメチルホスホネート

- ホスホン酸、メチル-, O,O-ビス-イソプロピルエステル これらの化合物は、類似の化学構造と特性を共有していますが、特定の用途と反応性においては異なります . ジイソプロピルメチルホスホネートは、サリンの模倣物質としての使用と、その特定の合成方法において独自です .

生物活性

Diisopropyl methylphosphonate (DIMP) is a chemical compound primarily known as a by-product of the production and detoxification of the nerve agent GB (Sarin). Its biological activity has been the subject of various studies, particularly concerning its toxicity, metabolic conversion, and potential health effects on humans and animals. This article synthesizes findings from diverse sources to provide a comprehensive overview of DIMP's biological activity.

- Chemical Formula : C₇H₁₈O₃P

- CAS Number : 1445-75-6

- Physical State : Colorless liquid

- Solubility : Soluble in water, but does not evaporate easily.

Acute Toxicity

DIMP exhibits varying degrees of toxicity depending on the dosage and route of exposure. Animal studies have established the following median lethal doses (LD50):

| Species | LD50 (mg/kg) |

|---|---|

| Male Rats | 1,125 |

| Female Rats | 826 |

| Male Mice | 1,041 |

| Female Mice | 1,363 |

High doses have resulted in significant mortality within 24 hours post-exposure. For instance, in a study involving Sprague-Dawley rats, doses of 1,362 mg/kg and above resulted in complete mortality among test subjects .

Sub-Chronic and Chronic Effects

Long-term exposure studies have indicated that DIMP does not cause significant liver or kidney damage, nor does it appear to induce fertility problems or birth defects in animals. However, there are indications of potential effects on liver enzymes and the nervous system at elevated exposure levels .

A notable study involving female mink fed DIMP revealed a statistically significant increase in mortality at higher doses (95 mg/kg/day) over an extended period (49 weeks), although it was unclear if the deaths were directly related to the treatment .

Metabolism and Excretion

Once ingested, DIMP is rapidly metabolized into isopropyl methylphosphonic acid (IMPA), which is subsequently excreted through urine. This rapid conversion suggests that DIMP may not accumulate significantly in biological systems, reducing long-term toxicity risks .

Health Effects in Humans

Human exposure to DIMP is considered rare and typically occurs near contaminated sites. The most common exposure routes include ingestion of contaminated water or food. While there are anecdotal reports of skin rashes from handling contaminated materials, definitive health impacts on humans remain largely uncharacterized due to limited data .

The Environmental Protection Agency (EPA) has set a drinking water guideline for DIMP at 0.6 mg/L based on its potential health effects .

Case Studies

- Reproductive Toxicity Study : A study involving female mink indicated increased mortality rates at high doses (95 mg/kg/day), although no adverse symptoms were noted prior to death. This raises questions about the compound's long-term reproductive effects .

- Liver Enzyme Activity : In various animal studies, slight alterations in liver enzyme activity were observed without corresponding liver disease, suggesting a physiological response rather than pathological damage .

特性

IUPAC Name |

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFDHWYKSOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024051 | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

121.05 °C @ 10 mm Hg | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.976 | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C | |

| Record name | Diisopropyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1445-75-6 | |

| Record name | Diisopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl methylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonic acid, P-methyl-, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56V3OG5DC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DIMP?

A1: DIMP has a molecular formula of C7H17O4P and a molecular weight of 196.19 g/mol.

Q2: Are there any spectroscopic techniques used to identify DIMP?

A2: Yes, several spectroscopic techniques have been employed to study DIMP. These include:* Infrared Spectroscopy (IR): IR spectroscopy is used to identify functional groups within DIMP and monitor its decomposition at various temperatures. []* Raman Spectroscopy: Provides complementary structural information to IR and has been used to study DIMP's behavior at different temperatures. []* Surface-Enhanced Raman Scattering (SERS): This technique offers enhanced sensitivity for detecting trace amounts of DIMP vapor. []* Reflection Absorption Infrared Spectroscopy (RAIRS): Used to investigate the oxidative destruction of DIMP films by atomic oxygen. []

Q3: How stable is DIMP on different surfaces?

A3: The persistence of DIMP degradation products on surfaces like vinyl tile, painted drywall, wood, laminate, galvanized steel, and glass has been studied. Research indicates that DIMP itself was not recovered from the tested surfaces, but its degradation products can persist for at least six weeks. []

Q4: Can DIMP be detected in complex matrices like air, water, or fuel?

A4: Yes, various methods have been developed to detect DIMP in complex matrices:* Air: Solid-phase microextraction (SPME) coupled with attenuated total reflectance Fourier transform infrared (ATR-FT-IR) spectroscopy enables DIMP detection in air at concentrations as low as 50 ppb (v/v). []* Water: EPA Method MS999 utilizes multiple reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze DIMP and its degradation products in water samples. [] Molecularly imprinted polymers (MIPs) offer selective extraction of DIMP from complex matrices like diesel fuel, gasoline, and air extract concentrate, followed by HPLC analysis. []* Fuel: Molecularly imprinted polymers (MIPs) can selectively extract DIMP from complex matrices, including diesel fuel and gasoline, before analysis by HPLC. []

Q5: Have computational methods been used to study DIMP?

A6: Yes, computational chemistry plays a significant role in understanding DIMP behavior:* Ab initio molecular dynamics (BOMD) simulations: Used to investigate the high-temperature degradation of DIMP on alumina surfaces, providing mechanistic insights. []* Density functional theory (DFT) calculations: Applied to understand the fragmentation pathways of DIMP and its isotopomers. [] Also used to study DIMP binding with crown-(thio)urea complexes. []* Molecular dynamics (MD) simulations: Coupled with the Transferable Potentials for Phase Equilibria (TraPPE) force field, MD simulations have successfully predicted the surface tension of DIMP over a range of temperatures. []

Q6: What is known about the toxicity of DIMP?

A7: While DIMP is considered less toxic than actual nerve agents, studies on mink, mallards, and bobwhite quail have investigated its toxicological profile. [, , , ] Results suggest that DIMP primarily impacts plasma cholinesterase activity and can cause weight loss and hematological changes at high doses.

Q7: How is DIMP metabolized and excreted?

A8: Research on swine has shown that DIMP is primarily metabolized to isopropyl methylphosphonic acid and excreted through urine within 24 hours. []

Q8: What analytical methods are commonly used for DIMP analysis?

A9: Several analytical techniques are employed for DIMP detection and quantification:* Gas Chromatography/Mass Spectrometry (GC/MS): Used to identify and quantify DIMP, its destruction intermediates, and phosphorus-containing destruction products in studies involving corona discharge. []* Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Provides high sensitivity and selectivity for detecting DIMP and its degradation products in various matrices, including environmental samples. [, ]* Paper Spray Mass Spectrometry (PS-MS): A rapid and sample preparation-free technique used to identify and quantify DIMP and its hydrolysis products in biological samples like blood and urine. []

Q9: How is DIMP degraded in the environment?

A10: Research has explored different methods for DIMP degradation:* Ultrasonic irradiation combined with oxidation: This method has shown promising results in degrading DIMP in aqueous solutions. []* Supercritical carbon dioxide (SCF CO2): Investigated as a method for regenerating activated carbon used to remove DIMP from contaminated water. []

Q10: Are there other compounds used as nerve agent simulants besides DIMP?

A11: Yes, other commonly used nerve agent simulants include:* Dimethyl methylphosphonate (DMMP): Often used due to its volatility and structural similarities to Sarin. [, , , , , ]* Tributyl phosphate (TBP): Employed as a less volatile simulant. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。